molecular formula C15H12INO3 B4408699 3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate

3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate

Cat. No. B4408699
M. Wt: 381.16 g/mol
InChI Key: PMDQAWUUDUAQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate, also known as Iodoacetylphenyl acetate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of iodoacetamides, which are widely used in biochemical and biophysical studies.

Mechanism of Action

The mechanism of action of 3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate involves the reaction between the iodoacetamide group and the thiol group of cysteine residues in proteins. This reaction results in the formation of a covalent bond between the compound and the protein, which allows for the labeling of cysteine residues. The labeled proteins can then be analyzed using various techniques to study their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. The labeling of cysteine residues with this compound does not significantly alter the structure or function of the protein. However, it is important to note that the labeling of cysteine residues can affect their reactivity and interactions with other molecules.

Advantages and Limitations for Lab Experiments

The use of 3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate in scientific research has several advantages. This compound is highly selective for cysteine residues, which allows for the specific labeling of these residues in proteins. Additionally, the labeling of cysteine residues with this compound does not significantly alter the structure or function of the protein. However, it is important to note that the labeling of cysteine residues can affect their reactivity and interactions with other molecules.
One limitation of using this compound in lab experiments is that it requires the presence of cysteine residues in the protein of interest. Additionally, the labeling efficiency of this compound can vary depending on the protein and reaction conditions. Therefore, it is important to optimize the labeling conditions for each protein of interest.

Future Directions

There are several future directions for the use of 3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate in scientific research. One potential application is in the study of protein-protein interactions. The labeling of cysteine residues in one protein with this compound could allow for the identification of interacting proteins through mass spectrometry or fluorescence spectroscopy. Additionally, the use of this compound in combination with other labeling techniques could provide a more comprehensive understanding of protein structure and function.
Another future direction for the use of this compound is in the study of protein dynamics. The labeling of cysteine residues with this compound could allow for the monitoring of conformational changes in proteins using fluorescence spectroscopy. This could provide insights into the mechanisms of protein function and regulation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the study of protein structure and function, as it allows for the labeling of cysteine residues in proteins. The use of this compound in scientific research has several advantages, including its high selectivity for cysteine residues and minimal effects on the biochemical and physiological properties of proteins. However, it is important to optimize the labeling conditions for each protein of interest. There are several future directions for the use of this compound in scientific research, including the study of protein-protein interactions and protein dynamics.

Scientific Research Applications

3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate has been extensively used in scientific research due to its ability to react with cysteine residues in proteins. This compound is widely used in the study of protein structure and function, as it allows for the labeling of cysteine residues in proteins. The labeled proteins can then be analyzed using various techniques, including mass spectrometry and fluorescence spectroscopy.

properties

IUPAC Name

[3-[(3-iodophenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c1-10(18)20-14-7-2-4-11(8-14)15(19)17-13-6-3-5-12(16)9-13/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQAWUUDUAQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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